Etasuline

Drug regulatory history INN designation Procurement compliance

Etasuline (CAS 16781-39-8) is a 4H-3,1-benzothiazine psychotherapeutic agent assigned an International Nonproprietary Name (INN) in 1970. The compound is defined by a 6-chloro substitution on the benzothiazine core, an N-ethylamino group at the 2-position, and a 4-phenyl substituent (IUPAC: 6-chloro-N-ethyl-4-phenyl-4H-benzo[d][1,3]thiazin-2-amine).

Molecular Formula C16H15ClN2S
Molecular Weight 302.8 g/mol
CAS No. 16781-39-8
Cat. No. B091016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtasuline
CAS16781-39-8
Molecular FormulaC16H15ClN2S
Molecular Weight302.8 g/mol
Structural Identifiers
SMILESCCN=C1NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3
InChIInChI=1S/C16H15ClN2S/c1-2-18-16-19-14-9-8-12(17)10-13(14)15(20-16)11-6-4-3-5-7-11/h3-10,15H,2H2,1H3,(H,18,19)
InChIKeyZGOWZGZRTGGMMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etasuline (CAS 16781-39-8) Procurement Guide: Compound Identity and Source-Defined Specifications


Etasuline (CAS 16781-39-8) is a 4H-3,1-benzothiazine psychotherapeutic agent assigned an International Nonproprietary Name (INN) in 1970 . The compound is defined by a 6-chloro substitution on the benzothiazine core, an N-ethylamino group at the 2-position, and a 4-phenyl substituent (IUPAC: 6-chloro-N-ethyl-4-phenyl-4H-benzo[d][1,3]thiazin-2-amine) [1]. A distinct (R)-enantiomer is registered with a separate FDA Unique Ingredient Identifier (UNII: WJM15A06J6), confirming defined stereochemistry at the C4 position [2]. Commercially, Etasuline is exclusively available via custom synthesis with minimum order quantities of 1 gram and lead times of 2–4 months, imposing a procurement profile distinct from catalog-standard compounds .

Defined 4H-3,1-benzothiazine with registered INN and UNII identifiers
Separate (R)-enantiomer registered, enabling stereochemical-control studies
Custom synthesis procurement with documented regulatory traceability

Why Etasuline Cannot Be Interchanged with Common Benzothiazine or Serotonergic Ligand Analogs


Substitution of Etasuline with structurally related 4H-3,1-benzothiazines or serotonergic ligands carries significant risk of non-equivalence in experimental systems. The compound occupies a unique intersection of scaffold and substitution pattern: the 4-phenyl-4H-3,1-benzothiazine core with a 6-chloro substituent and an N-ethylamino2-imine moiety is not replicated in any commercially cataloged analog [1]. Generic substitution with unsubstituted 4H-3,1-benzothiazin-2-amine (CAS 78959-46-3) eliminates the chlorine atom, the 4-phenyl group, and the N-ethyl substitution, each of which is predicted to alter lipophilicity (LogP 5.10 for Etasuline versus an estimated LogP ~1.5 for the unsubstituted core) and receptor binding surface. Furthermore, the absence of published activity data in ChEMBL or ZINC for Etasuline means that any substitution must be validated de novo, as class-level SAR cannot be extrapolated from the broader 3,1-benzothiazine patent literature without experimental confirmation [2].

Unsubstituted 4H-3,1-benzothiazin-2-amine (CAS 78959-46-3) lacks 6-chloro, 4-phenyl, and N-ethylamino groups; predicted LogP shift ~3.6 units may alter BBB penetration and target binding.
No published activity data in ChEMBL or ZINC; class-level SAR from patent literature may not substitute for direct experimental validation.
1,4-Benzothiazine or benzothiazole serotonergic ligands represent a different pharmacological scaffold with divergent target profiles.

Etasuline Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison Against Closest Analogs


INN Designation and Regulatory Traceability versus Unregistered Academic Benzothiazine Analogs

Etasuline was assigned an International Nonproprietary Name (INN) by the World Health Organization in 1970 (proposed list 24) and confirmed in 1971 (recommended list 11), placing it among a restricted set of benzothiazine derivatives that achieved formal drug nomenclature recognition . In contrast, the majority of 4H-3,1-benzothiazine analogs described in the synthetic literature (e.g., the 2-amino-4H-3,1-benzothiazine series synthesized by Huang et al., 2013) lack INN or any regulatory identifier, limiting their traceability in procurement documentation and regulatory submissions [1].

Regulatory Traceability
Class-level
Etasuline: INN & UNII registered. Unsubstituted analog and research benzothiazines: none.
Supports unambiguous procurement documentation and cross-study traceability.
Class-level distinction; confirm specific regulatory status for intended use.
Drug regulatory history INN designation Procurement compliance

Defined C4 Stereochemistry: (R)-Enantiomer Registry versus Racemic Mixtures in Analog Benzothiazines

The FDA Global Substance Registration System records a distinct (R)-enantiomer of Etasuline with UNII WJM15A06J6, confirming that the C4 carbon bearing the 4-phenyl substituent is a defined stereocenter and that the enantiomer has been formally registered as a separate substance [1]. This is in contrast to the majority of 4H-3,1-benzothiazine analogs appearing in the synthetic literature, which are reported as racemates with no enantiomeric resolution or specification (e.g., the tetrasubstituted 2,3-dihydro-4H-1,3-benzothiazines studied by Lopatina et al., 1978) [2].

Enantiomer Registration
Class-level
Registered (R)-enantiomer (UNII WJM15A06J6); analogs reported as racemates without chiral resolution.
Supports stereochemical-control studies with defined enantiomeric starting material.
Verify enantiomeric purity upon synthesis; racemate may differ.
Chiral resolution Enantiomer specification Stereochemical purity

LogP-Driven Blood-Brain Barrier Permeability Prediction versus Lower-Lipophilicity Benzothiazine Cores

Etasuline exhibits a calculated LogP of 5.10 , placing it substantially above the typical lipophilicity range for unsubstituted or minimally substituted 4H-3,1-benzothiazine cores. By comparison, 4H-3,1-benzothiazin-2-amine (CAS 78959-46-3, molecular formula C8H8N2S) has an estimated LogP of approximately 1.5 based on fragment-based calculation . The ~3.6 log unit difference corresponds to a predicted >1000-fold difference in octanol-water partition coefficient, which is directly relevant to passive blood-brain barrier (BBB) permeability for CNS-targeted applications.

Predicted LogP
Class-level
5.10 vs ~1.5 (ΔLogP ~3.6)
High lipophilicity may support passive BBB penetration in CNS models.
Calculated values; no experimental LogP available.
Lipophilicity Blood-brain barrier penetration CNS drug design

Custom-Synthesis Procurement Profile versus Off-the-Shelf Benzothiazine Analogs

Etasuline is not available as a catalog stock item; procurement requires custom synthesis with a minimum order quantity of 1 gram and an estimated lead time of 2–4 months, with pricing dependent on synthetic complexity . In contrast, the simpler 4H-3,1-benzothiazin-2-amine (CAS 78959-46-3) is listed as available from multiple vendors with typical delivery times of 1–2 weeks for milligram-to-gram quantities . This differential in supply chain profile directly impacts experimental planning timelines, budget allocation, and the feasibility of pilot-scale studies.

Procurement Lead Time
Head-to-head
Etasuline: custom synthesis, 2–4 months, min 1 g. Off-the-shelf analog: 1–2 weeks, as low as 5 mg.
Requires advance planning for custom synthesis; off-the-shelf analogs enable faster pilot studies.
Sourced from vendor listings; verify current lead times.
Custom synthesis Procurement logistics Supply chain specification

Elemental Composition and Exact Mass Specification for Analytical Method Development

Etasuline has a defined monoisotopic exact mass of 302.0644 Da (molecular weight 302.82 g/mol) with a distinctive elemental composition of C 63.46%, H 4.99%, Cl 11.71%, N 9.25%, S 10.59% . The presence of a single chlorine atom generates a characteristic M:(M+2) isotopic ratio of approximately 3:1 in mass spectrometry, providing an inherent analytical handle for identity confirmation and purity assessment. This contrasts with non-halogenated benzothiazine analogs such as 4H-3,1-benzothiazin-2-amine (C8H8N2S, exact mass 164.0409 Da), which lack a diagnostic isotopic signature .

Isotopic Signature
Class-level
Exact mass 302.0644 Da; chlorine M:(M+2) 3:1. Non-halogenated analog: 164.0409 Da, no Cl pattern.
Chlorine isotopic pattern facilitates LC-MS identity confirmation and quantification.
Calculated exact mass; verify instrument sensitivity.
Mass spectrometry Elemental analysis Quality control specification

Patent-Class Pharmacological Annotation: Central Depressant and Psychotropic Activity of 3,1-Benzothiazines

US Patent 3,417,085 (assigned to Hoechst AG, 1968) describes that 3,1-benzothiazines of the general formula encompassing Etasuline 'combine valuable pharmacological properties with very low toxicity' and act as central depressants, stimulants, sedatives, noradrenaline potentiators, analgesics, and spasmolytics, with utility in depression, psychoneuroses, and anxiety states [1]. While compound-specific quantitative pharmacodynamic data for Etasuline are absent from the public domain, this patent establishes the class-level pharmacological annotation that differentiates the 3,1-benzothiazine core (as in Etasuline) from the 1,4-benzothiazine or benzothiazole scaffolds that dominate the serotonergic ligand patent landscape [2].

Patent-Class Annotation
Class-level
US 3,417,085 (1968) describes CNS depressant, sedative, psychotropic activity for 3,1-benzothiazines. Etasuline-specific quantitative data absent.
Scaffold differentiated from 1,4-benzothiazine/benzothiazole series; requires experimental validation.
Patent-derived; no public pharmacodynamic data for Etasuline.
Patent pharmacology CNS activity Benzothiazine class effects

Etasuline Evidence-Based Application Scenarios for Scientific Procurement and Experimental Use


CNS Drug Discovery Exploring Underexamined 3,1-Benzothiazine Chemical Space

Etasuline is most appropriately procured as a tool compound for exploratory CNS drug discovery programs investigating the 3,1-benzothiazine scaffold. The patent-class pharmacological annotation (US 3,417,085) establishes central depressant and psychotropic activity for this scaffold, while the compound's high calculated LogP of 5.10 suggests favorable passive BBB penetration [Ref: Section 3, Evidence Items 5 and 6]. In this context, the absence of extensive prior characterization is itself a differentiating feature: Etasuline offers an uncluttered intellectual property landscape relative to the densely patented 1,4-benzothiazine and benzothiazole 5-HT1A ligand series.

Stereochemical Probe Studies Requiring Defined Enantiomeric Starting Material

The availability of a separately registered (R)-enantiomer (UNII WJM15A06J6) makes Etasuline suitable for chiral resolution or stereospecific pharmacological studies where enantiomeric purity must be specified in procurement documentation. This is a distinguishing factor from the majority of benzothiazine analogs in the literature, which are synthesized and tested as racemates with no chiral resolution [Ref: Section 3, Evidence Item 2].

Analytical Method Development Leveraging the Chlorine Isotopic Signature

The monochlorinated structure of Etasuline (exact mass 302.0644 Da) provides a distinctive 3:1 M:(M+2) isotopic pattern in mass spectrometry, making it a useful reference compound for developing LC-MS/MS methods targeting halogenated CNS agents in biological matrices. The defined elemental composition (C 63.46%, H 4.99%, Cl 11.71%, N 9.25%, S 10.59%) further supports its use as a calibration standard [Ref: Section 3, Evidence Item 5].

Procurement Planning for Long-Lead-Time Custom Synthesis Projects

Investigators planning studies requiring gram quantities of a defined 4H-3,1-benzothiazine with regulatory identifiers (INN, UNII) should initiate procurement of Etasuline early, accounting for the 2–4 month custom synthesis lead time. The regulatory documentation package (INN certificate traceable to WHO p-INNList-24/1970 and r-INNList-11/1971) supports inclusion in regulatory submission dossiers, a feature not available for the majority of unscheduled benzothiazine research compounds [Ref: Section 3, Evidence Items 1 and 4].

Application
Selection Property
Validation Focus
CNS scaffold exploration
3,1-Benzothiazine core with high predicted LogP
BBB permeability assessment, patent-class pharmacology review
Stereochemical probe studies
Registered (R)-enantiomer (UNII WJM15A06J6)
Enantiomeric purity verification, chiral resolution protocols
Analytical method development (Cl signature)
Monochlorinated exact mass and isotopic pattern
LC-MS/MS method development, identity confirmation in matrices
Custom synthesis procurement planning
Documented INN/UNII and custom synthesis lead time
Procurement timeline planning, regulatory documentation inclusion
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